The synthesis of 5-Methyl-2-nitrobenzene-1,3-diol typically involves the following steps:
Industrial production may utilize similar methods but often involves scaled-up processes that optimize yield and purity through controlled reaction conditions.
The molecular structure of 5-Methyl-2-nitrobenzene-1,3-diol features:
The specific arrangement of these functional groups contributes to its chemical reactivity and potential biological activity. The InChI representation for this compound is InChI=1S/C7H7NO4/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3
.
5-Methyl-2-nitrobenzene-1,3-diol participates in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 5-Methyl-2-nitrobenzene-1,3-diol involves interactions mediated by its functional groups:
This dual functionality allows the compound to participate in diverse biochemical pathways.
The physical and chemical properties of 5-Methyl-2-nitrobenzene-1,3-diol are crucial for understanding its behavior in different environments:
These properties influence its applications in both laboratory and industrial settings.
5-Methyl-2-nitrobenzene-1,3-diol has several notable applications:
The compound's diverse applications underscore its importance in both research and industry.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: